molecular formula C32H41Cl4NO3 B14951894 4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione

4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione

Katalognummer: B14951894
Molekulargewicht: 629.5 g/mol
InChI-Schlüssel: XRTSTOQFWMGRKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine atoms to the isoindole ring.

    Etherification: Attachment of the octadecyloxy group to the phenyl ring.

    Cyclization: Formation of the isoindole-1,3-dione core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the isoindole ring or the phenyl substituent.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the production of advanced materials such as organic semiconductors or polymers.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5,6,7-Tetrachloro-2-phenyl-isoindole-1,3-dione: Lacks the octadecyloxy group, potentially altering its chemical properties and applications.

    2-(3-Octadecyloxy-phenyl)-isoindole-1,3-dione: Lacks the chlorine atoms, which might affect its reactivity and stability.

Uniqueness

4,5,6,7-Tetrachloro-2-(3-octadecyloxy-phenyl)-isoindole-1,3-dione is unique due to the combination of chlorine atoms and the octadecyloxy group, which can impart distinct chemical and physical properties. This uniqueness might make it particularly suitable for specific applications in materials science or pharmaceuticals.

Eigenschaften

Molekularformel

C32H41Cl4NO3

Molekulargewicht

629.5 g/mol

IUPAC-Name

4,5,6,7-tetrachloro-2-(3-octadecoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C32H41Cl4NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-40-24-20-18-19-23(22-24)37-31(38)25-26(32(37)39)28(34)30(36)29(35)27(25)33/h18-20,22H,2-17,21H2,1H3

InChI-Schlüssel

XRTSTOQFWMGRKF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.